molecular formula C12H12F3NO B2797985 4,4-Difluoro-1-(3-fluorobenzoyl)piperidine CAS No. 2327240-67-3

4,4-Difluoro-1-(3-fluorobenzoyl)piperidine

Cat. No.: B2797985
CAS No.: 2327240-67-3
M. Wt: 243.229
InChI Key: RGWXBRKQGZAZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(3-fluorobenzoyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with fluorine atoms and a fluorophenyl group. Its unique structure imparts specific chemical properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(3-fluorobenzoyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(3-fluorobenzoyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-(3-fluorobenzoyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(3-fluorobenzoyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)-(3-iodophenyl)methanone
  • (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone
  • (4,4-Difluoropiperidin-1-yl)-(piperidin-3-yl)methanone

Uniqueness

4,4-Difluoro-1-(3-fluorobenzoyl)piperidine is unique due to the presence of both fluorine and fluorophenyl groups, which impart specific chemical properties such as increased lipophilicity and enhanced binding affinity. These properties make it distinct from other similar compounds and valuable in various research applications.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-10-3-1-2-9(8-10)11(17)16-6-4-12(14,15)5-7-16/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWXBRKQGZAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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